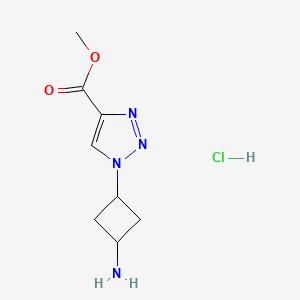
methyl1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, mixture of diastereomers, is a complex organic compound featuring a triazole ring, a cyclobutyl group, and an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The cyclobutyl group is introduced through a subsequent reaction involving a cyclobutylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclobutyl group may contribute to the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane derivatives: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Contain a five-membered ring, offering different chemical properties.
Other triazole derivatives: Share the triazole ring but differ in substituents and overall structure.
Uniqueness
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its combination of a cyclobutyl group and a triazole ring, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Actividad Biológica
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-aminocyclobutylmethylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under controlled conditions. This multi-step synthesis often requires specific solvents and catalysts to achieve high yields and purity .
Biological Activity
The biological activity of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated across various studies, focusing on its anticancer properties and other therapeutic potentials.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazole scaffold exhibit significant anticancer activity. For instance, compounds with a similar 3-amino-1,2,4-triazole core have shown efficacy against multiple cancer cell lines. In particular, the introduction of specific substituents has been correlated with enhanced activity .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 5.2 | Inhibition of angiogenesis |
| Compound B | SK-OV-3 (Ovarian Cancer) | 4.8 | Induction of apoptosis |
| Methyl Triazole | Various | TBD | Modulation of enzyme activity |
The mechanism by which methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects primarily involves interaction with biological macromolecules such as enzymes and receptors. The triazole ring is known to modulate enzyme activity by acting as an inhibitor or a substrate analog. Additionally, the cyclobutyl group may enhance binding affinity to specific targets .
Case Studies
Several studies have explored the potential therapeutic applications of triazole-containing compounds:
- Study on Anticancer Properties : A study synthesized various triazole derivatives and assessed their anticancer activities using XTT assays on different cancer cell lines. Results indicated that certain modifications significantly improved efficacy against breast and ovarian cancer cells .
- Anti-Angiogenic Activity : Research has highlighted the antiangiogenic properties of triazole derivatives, suggesting that these compounds can inhibit the formation of new blood vessels necessary for tumor growth .
- Broad Spectrum Activity : A review discussed the potential of triazoles as antimicrobial agents against various pathogens, indicating their versatility in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H13ClN4O2 |
|---|---|
Peso molecular |
232.67 g/mol |
Nombre IUPAC |
methyl 1-(3-aminocyclobutyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-4-12(11-10-7)6-2-5(9)3-6;/h4-6H,2-3,9H2,1H3;1H |
Clave InChI |
XVOYMJDDQHVPKO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=N1)C2CC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















